Nipponogenin E
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Overview
Description
Nipponogenin E is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by hydroxy groups at positions 3, 23 and 29. It has been isolated from the stem bark of Kalopanax pictus. It has a role as a metabolite and a plant metabolite. It is a hydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
Scientific Research Applications
Application in Neuroinflammation and Neuroprotection
Recent studies on Dioscorea nipponica, which contains Nipponogenin E, have shown significant anti-neuroinflammatory and neuroprotective activities. Phenolic derivatives from the rhizomes of Dioscorea nipponica, including this compound, have been identified as potent inducers of nerve growth factor and reducers of nitric oxide levels in microglial cells. These compounds are also linked to the stimulation of neurite outgrowth in cell lines, supporting their potential use in treating neurodegenerative diseases (Woo et al., 2014).
Influence on Plant Growth and Stress Response
Another area of research is the influence of steroidal saponins, like this compound, on plant growth and stress response. Studies have shown that steroidal saponins can modulate plant growth, aid in heavy metal stress tolerance, and influence antioxidative enzyme activity. This has implications for agriculture, particularly in improving crop resistance to environmental stressors (Sharma et al., 2016).
Ethnopharmacological and Pharmacological Profiles
Dioscorea nipponica Makino, a source of this compound, has been extensively used in traditional medicine for various ailments. Modern pharmacological research has validated several of these traditional uses, identifying anti-tumor, anti-inflammatory, analgesic, and other pharmacological activities in the plant. The research emphasizes the potential of this compound in developing new therapeutic agents (Si-hong Ou-yang et al., 2018).
Toxicogenomics and Safety Assessment
In the field of toxicogenomics, this compound, as part of Dioscorea nipponica, is studied for its safety and potential toxic effects. This area of research is crucial for assessing the risk associated with its use in traditional and modern medicine, ensuring that therapeutic applications are safe for human use (Youns et al., 2010).
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(2R,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(17-31)12-14-30(24(34)35)15-13-28(4)19(20(30)16-25)6-7-22-26(2)10-9-23(33)27(3,18-32)21(26)8-11-29(22,28)5/h6,20-23,31-33H,7-18H2,1-5H3,(H,34,35)/t20-,21+,22+,23-,25+,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
LQETVSULLNKTKF-LYABJINESA-N |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)CO |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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